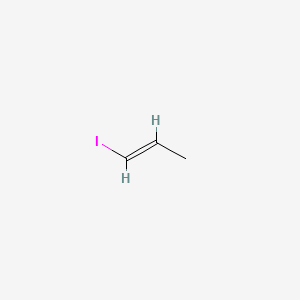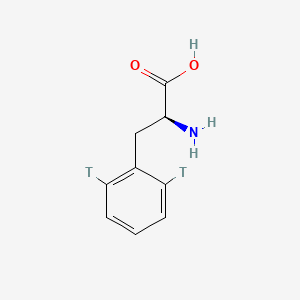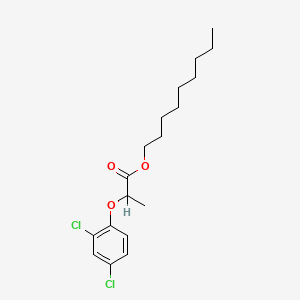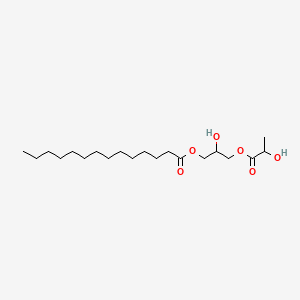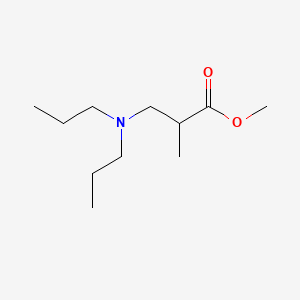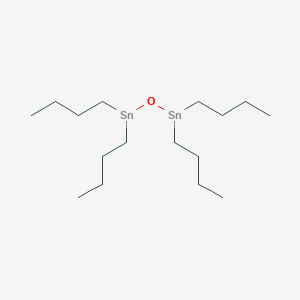
1,1,3,3-Tetrabutyldistannoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetrabutyldistannoxane is an organotin compound with the chemical formula C₂₀H₄₂O₅Sn₂. It is commonly used in organic synthesis and as a catalyst in various chemical reactions. This compound is known for its stability and versatility, making it a valuable reagent in both academic and industrial settings .
Métodos De Preparación
1,1,3,3-Tetrabutyldistannoxane can be synthesized through several methods. One common synthetic route involves the reaction of dibutyltin oxide with acetic anhydride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound . Industrial production methods may vary, but they generally follow similar principles, often involving the use of high-purity reagents and controlled reaction conditions to ensure product consistency and quality .
Análisis De Reacciones Químicas
1,1,3,3-Tetrabutyldistannoxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tin oxides, while reduction reactions can produce tin hydrides .
Aplicaciones Científicas De Investigación
1,1,3,3-Tetrabutyldistannoxane has a wide range of scientific research applications. In chemistry, it is used as a catalyst in polymerization reactions and as a stabilizer in radical polymerization processes. In biology, it has been studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. In medicine, it is explored for its potential therapeutic applications, including its use as an anticancer agent. Industrially, it is used as an additive in coatings, plastics, and rubber to enhance their properties .
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetrabutyldistannoxane involves its ability to interact with various molecular targets and pathways. It can form stable complexes with metal ions and organic molecules, which can influence the reactivity and stability of these species. In catalytic applications, it facilitates the formation and breaking of chemical bonds, thereby accelerating reaction rates. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Comparación Con Compuestos Similares
1,1,3,3-Tetrabutyldistannoxane can be compared with other organotin compounds, such as dibutyltin oxide and tributyltin chloride. While all these compounds share similar structural features, this compound is unique in its ability to form stable complexes and its versatility in various chemical reactions. Dibutyltin oxide, for example, is primarily used as a precursor in the synthesis of other organotin compounds, while tributyltin chloride is known for its biocidal properties .
Propiedades
Número CAS |
45234-42-2 |
|---|---|
Fórmula molecular |
C16H36OSn2 |
Peso molecular |
481.9 g/mol |
InChI |
InChI=1S/4C4H9.O.2Sn/c4*1-3-4-2;;;/h4*1,3-4H2,2H3;;; |
Clave InChI |
ZLXMDTDPTCRLKU-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)O[Sn](CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


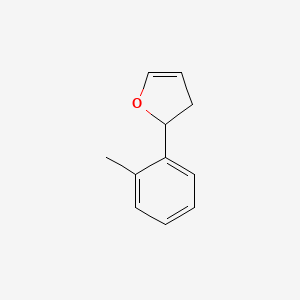
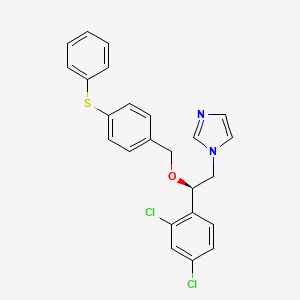
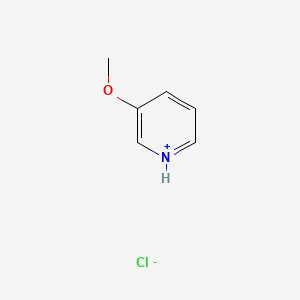
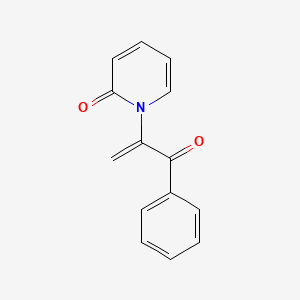
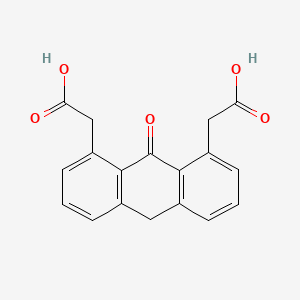

![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
